

# Application Notes and Protocol for Solid-Phase Extraction of Methylthiopropionylcarnitine from Urine

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## Compound of Interest

Compound Name: Methylthiopropionylcarnitine

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## Introduction

**Methylthiopropionylcarnitine** is a short-chain acylcarnitine that can be found in urine. As an intermediate in the metabolism of the essential amino acid methionine, its quantification in biological fluids is of interest for researchers studying metabolic pathways and inborn errors of metabolism. This document provides a detailed protocol for the solid-phase extraction (SPE) of **methylthiopropionylcarnitine** from human urine using a mixed-mode cation exchange sorbent. The subsequent analysis is typically performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

## Metabolic Context of Methylthiopropionylcarnitine

**Methylthiopropionylcarnitine** is formed from 3-methylthiopropionyl-CoA, an intermediate in the catabolism of methionine.<sup>[1][2][3]</sup> The conversion of 3-methylthiopropionyl-CoA to its carnitine ester is catalyzed by carnitine acyltransferases. This metabolic link is depicted in the following pathway diagram.

Metabolic pathway of **Methylthiopropionylcarnitine** formation.

## Experimental Protocol: Solid-Phase Extraction (SPE)

This protocol is based on the use of a mixed-mode, reversed-phase/strong cation-exchange sorbent, such as Waters Oasis® MCX. This type of sorbent is effective for the extraction of basic compounds like acylcarnitines from biological fluids.<sup>[4]</sup>

### Materials:

- SPE cartridges: Mixed-mode, reversed-phase/strong cation-exchange (e.g., Waters Oasis® MCX, 30 mg/1 mL)
- Urine samples
- Internal Standard (IS): Deuterated **methylthiopropionylcarnitine** or a suitable short-chain acylcarnitine internal standard (e.g., d3-propionylcarnitine)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (reagent grade)
- Ammonium hydroxide (reagent grade)
- Deionized water
- Centrifuge
- SPE vacuum manifold
- Evaporation system (e.g., nitrogen evaporator)

### Procedure:

- Sample Pre-treatment:
  - Thaw frozen urine samples at room temperature.

- Vortex the samples to ensure homogeneity.
- Centrifuge 1 mL of urine at 14,000 x g for 10 minutes to pellet any particulate matter.
- Transfer 500 µL of the supernatant to a clean tube.
- Add the internal standard solution.
- Dilute the sample with 500 µL of 2% formic acid in water.
- SPE Cartridge Conditioning:
  - Place the SPE cartridges on the vacuum manifold.
  - Condition the cartridges by passing 1 mL of methanol.
  - Equilibrate the cartridges by passing 1 mL of 2% formic acid in water. Do not allow the cartridges to dry out.
- Sample Loading:
  - Load the pre-treated urine sample (1 mL) onto the conditioned SPE cartridge.
  - Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 drops per second.
- Washing:
  - Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.
  - Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
- Elution:
  - Elute the **methylthiopropionylcarnitine** and other acylcarnitines with 1 mL of 5% ammonium hydroxide in methanol.
  - Collect the eluate in a clean collection tube.

- Evaporation and Reconstitution:
  - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  - Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

## Experimental Workflow

The following diagram illustrates the solid-phase extraction workflow.

SPE Workflow for **Methylthiopropionylcarnitine** Extraction.

## Data Presentation

While specific quantitative data for **methylthiopropionylcarnitine** is not widely published, the following table summarizes typical performance characteristics for the analysis of other short-chain acylcarnitines from urine using a similar mixed-mode SPE and LC-MS/MS method.<sup>[5]</sup> These values can be considered representative for establishing method performance.

Analyte (Short-Chain Acylcarnitine)	Recovery (%)	Precision (%RSD)	Linearity (r <sup>2</sup> )
Propionylcarnitine (C3)	95.2	< 5	> 0.99
Butyrylcarnitine (C4)	98.1	< 4	> 0.99
Isovalerylcarnitine (C5)	102.3	< 6	> 0.99
Hexanoylcarnitine (C6)	97.8	< 5	> 0.99

## Conclusion

The described solid-phase extraction protocol using a mixed-mode cation exchange sorbent provides an effective and robust method for the isolation of **methylthiopropionylcarnitine**

from urine. This sample preparation technique, coupled with LC-MS/MS analysis, allows for the sensitive and specific quantification of this metabolite, which is valuable for research in metabolic pathways and clinical chemistry. The provided workflow and performance data serve as a strong foundation for the implementation and validation of this method in a laboratory setting.

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